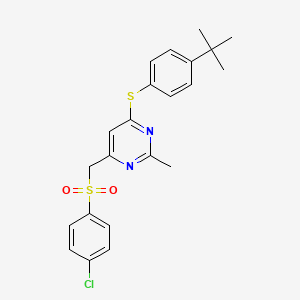
(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is a useful research compound. Its molecular formula is C22H23ClN2O2S2 and its molecular weight is 447.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6-((4-(tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone , also known by its CAS number 338960-58-0 , is a pyrimidine-based sulfone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H23ClN2O2S2
- Molecular Weight : 447.01 g/mol
- Structure : The compound features a pyrimidine ring, a tert-butylphenyl sulfanyl group, and a chlorophenyl sulfone moiety, which contribute to its biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research highlights the compound's efficacy against several cancer cell lines. Notably, it has demonstrated:
- Inhibition of Cell Proliferation : The compound showed significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.126 μM .
- Selectivity : It exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase in cancer cells, which is crucial for its anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, though specific details on its spectrum of activity are less documented. Its structural features suggest potential interactions with microbial targets.
Study 1: Efficacy Against Breast Cancer
In a study evaluating the effects of this compound on breast cancer models:
- Model Used : BALB/c nude mice inoculated with MDA-MB-231 cells.
- Results : Treatment led to a significant reduction in metastatic nodules and improved survival rates compared to controls .
Study 2: Safety Profile Assessment
A subacute toxicity study was conducted in healthy mice:
- Dosage : Administered at 40 mg/kg once daily for three days.
- Findings : The compound demonstrated a favorable safety profile with no significant adverse effects observed during the study period .
Comparative Summary of Biological Activities
| Activity Type | Description | IC50 Value | Selectivity |
|---|---|---|---|
| Anticancer | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM | 19-fold less on MCF10A |
| Antimicrobial | General antimicrobial properties | Not specified | Not specified |
| Safety Profile | Favorable in vivo safety at high doses | N/A | N/A |
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S2/c1-15-24-18(14-29(26,27)20-11-7-17(23)8-12-20)13-21(25-15)28-19-9-5-16(6-10-19)22(2,3)4/h5-13H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZYQHRBINVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)C(C)(C)C)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














